molecular formula C21H36ClNO B1441079 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219982-13-4

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1441079
CAS RN: 1219982-13-4
M. Wt: 354 g/mol
InChI Key: BMOOJAYVEFQCHD-UHFFFAOYSA-N
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Description

This compound, also known as 4-(2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethyl)morpholine hydrochloride, has a linear formula of C22H38ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.43 . It has a density of 0.982 g/cm³ . The boiling point is estimated to be 586.77°C . It is slightly soluble in chloroform, DMSO, methanol, and water .

Scientific Research Applications

Paroxetine Hydrochloride: Selective Serotonin Reuptake Inhibitor

Paroxetine hydrochloride is a phenylpiperidine derivative and acts as a selective serotonin reuptake inhibitor. It's used for treating various mental health conditions. This compound's physicochemical properties, methods of preparation, and pharmacokinetics are detailed, providing insights into its therapeutic applications (Germann et al., 2013).

Novel Piperidine Derivatives: Anti-acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity, with certain compounds demonstrating potent inhibitory effects. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Piperidine in Cytotoxic and Anticancer Agents

4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have shown significant cytotoxicity toward various cancer cells, indicating their potential as novel anticancer agents. The presence of olefinic bonds in these Mannich bases enhances their cytotoxic properties (Dimmock et al., 1998).

Piperidine in Polymer Science

Piperidine derivatives like (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine have been synthesized and tested for their effectiveness in enhancing the thermal stability of polypropylene copolymers. This research contributes to the development of improved materials in the field of polymer science (Desai et al., 2004).

Piperidine in Neuroleptic Agents

2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies. Its synthesis process provides insight into developing neuroleptic drugs with potential therapeutic applications (Nakatsuka et al., 1981).

Opiate Analgesics: Piperidine Derivatives

Research on 1'-methylxanthene-9-spiro-4'-piperidines highlights their potential as opiate analgesics. Modifications in these compounds, like introducing a hydroxyl group, have produced potent mu-opiate agonists, offering avenues for developing new pain relief medications (Galt et al., 1989).

Safety and Hazards

This compound is moderately toxic by ingestion and is an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)17-9-11-19(12-10-17)23-15-13-18-8-6-7-14-22-18;/h9-12,18,22H,6-8,13-16H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOOJAYVEFQCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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